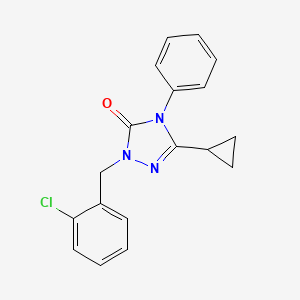

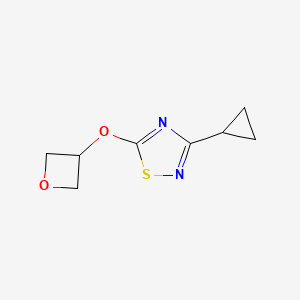

3-Cyclopropyl-5-(oxetan-3-yloxy)-1,2,4-thiadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "3-Cyclopropyl-5-(oxetan-3-yloxy)-1,2,4-thiadiazole" is a heterocyclic molecule that is not directly mentioned in the provided papers. However, the papers do discuss various heterocyclic compounds that are structurally related, such as those containing thiadiazole, oxadiazole, and triazole rings. These compounds are of interest due to their potential applications in pharmaceutical chemistry and their diverse biological activities .

Synthesis Analysis

The synthesis of related thiadiazole derivatives often involves the reaction of dicarboxylic acid or its derivatives with thiosemicarbazide and subsequent cyclization in alkaline or acidic media . For example, cyclopropane dicarboxylic acid thiosemicarbazide was converted into a thiadiazole derivative by ring closure in an alkaline medium . Similarly, intramolecular cyclization of disubstituted thiosemicarbazides in alkaline media led to the formation of 1,3,4-thiadiazoles . These methods could potentially be adapted for the synthesis of "3-Cyclopropyl-5-(oxetan-3-yloxy)-1,2,4-thiadiazole" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is characterized by the presence of a five-membered ring containing both sulfur and nitrogen atoms. The papers describe the characterization of these compounds using various spectroscopic techniques such as mass spectrometry, NMR, and in some cases, X-ray crystallography . The molecular structure of "3-Cyclopropyl-5-(oxetan-3-yloxy)-1,2,4-thiadiazole" would likely be elucidated using similar techniques to confirm the presence of the thiadiazole ring and the substituents attached to it.

Chemical Reactions Analysis

The thiadiazole and related heterocyclic compounds can undergo various chemical reactions, including further functionalization and substitution reactions. The papers do not provide specific reactions for "3-Cyclopropyl-5-(oxetan-3-yloxy)-1,2,4-thiadiazole," but they do discuss the reactivity of similar compounds. For instance, thiadiazole derivatives were converted into a variety of other derivatives, indicating the potential for diverse chemical transformations . The reactivity of the oxetane ring, which is known to be a strained ring system, could also be explored in the context of chemical reactions involving "3-Cyclopropyl-5-(oxetan-3-yloxy)-1,2,4-thiadiazole."

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The papers discuss the evaluation of biological activities, which suggests that these compounds have significant solubility in biological media . The fluorescence properties of some thiadiazole-containing compounds were also investigated, indicating that these compounds may have interesting photophysical properties . The physical and chemical properties of "3-Cyclopropyl-5-(oxetan-3-yloxy)-1,2,4-thiadiazole" would need to be determined experimentally, but it is likely that the presence of the oxetane ring would influence these properties.

Applications De Recherche Scientifique

Biological and Pharmacological Activities

1,2,4-Thiadiazole derivatives demonstrate a wide range of biological activities. They are known for their antimicrobial, anti-inflammatory, analgesic, and antiproliferative properties. Specifically, these compounds have been synthesized and evaluated for their potential in treating various conditions without causing ulcerogenic effects, showing promise in antimicrobial and anti-inflammatory applications. Moreover, certain 1,2,4-thiadiazole derivatives have been identified for their antitumor properties, offering new leads for cancer treatment research (Ravindra Kumar & Hament Panwar, 2015), (A. Proshin et al., 2019).

Synthesis and Structural Analysis

The synthesis of 1,2,4-thiadiazole compounds often involves cyclization techniques to incorporate various functional groups, enhancing their biological activity. Researchers have designed and synthesized novel Schiff bases derived from 1,3,4-thiadiazole compounds, showing significant antimicrobial activity and DNA protective ability against oxidative damage. These findings suggest the versatility of 1,2,4-thiadiazole scaffolds in drug design and development (M. Gür et al., 2020).

Antifungal and Antimicrobial Properties

1,2,4-Thiadiazole derivatives also exhibit potent antifungal and antimicrobial properties. Synthesized compounds have shown effectiveness against a variety of microbial strains, highlighting their potential as therapeutic agents in infectious disease treatment. These activities are attributed to the structural features of the thiadiazole ring, which can be further optimized for enhanced efficacy (Husam A. Ameen & Ahlam J. Qasir, 2017).

Propriétés

IUPAC Name |

3-cyclopropyl-5-(oxetan-3-yloxy)-1,2,4-thiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2S/c1-2-5(1)7-9-8(13-10-7)12-6-3-11-4-6/h5-6H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIADNLUMOKOSOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NSC(=N2)OC3COC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyclopropyl-5-(oxetan-3-yloxy)-1,2,4-thiadiazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2515841.png)

![3-[(4-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2515843.png)

methylidene]amino}benzene](/img/structure/B2515844.png)

![N-(3-fluoro-4-methylphenyl)-1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2515845.png)

![N-(Cyanomethyl)-2-[methyl-(1-phenylpiperidin-3-yl)amino]acetamide](/img/structure/B2515849.png)

![2-(2-Methoxyphenyl)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2515850.png)

![2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2515852.png)